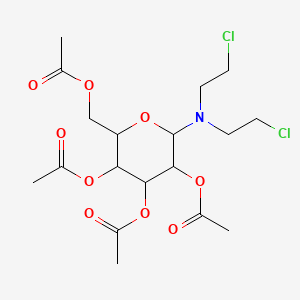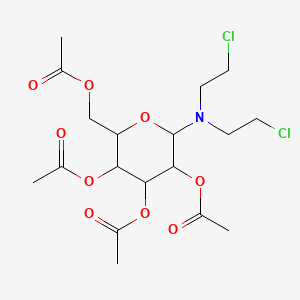
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is a chemical compound with the molecular formula C15H10Cl2N2O2 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to an imidazolidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- typically involves the reaction of 4,4’-dichlorobenzophenone with urea under specific conditions. The reaction is carried out in the presence of a base, such as potassium cyanide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazolidinedione core or the chlorophenyl groups.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the chlorophenyl rings.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in various chemical reactions and as a precursor in organic synthesis.
5-(4-Chlorophenyl)-5-phenyl-2,4-imidazolidinedione: Another derivative with different substituents on the imidazolidinedione core.
Uniqueness
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other imidazolidinedione derivatives and contributes to its specific applications and effects.
Propiedades
Número CAS |
23186-92-7 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
Clave InChI |
QUIIKRQNYWCNAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
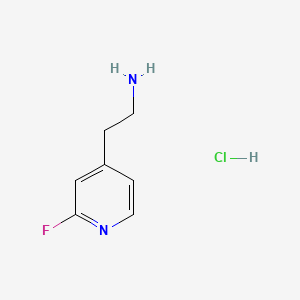
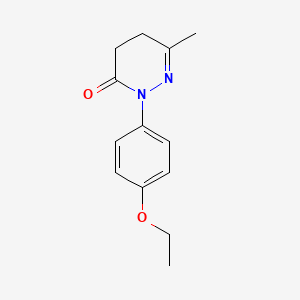
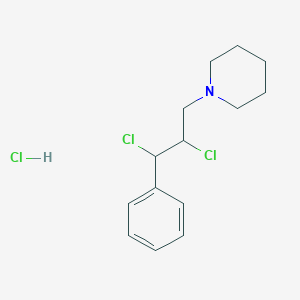
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
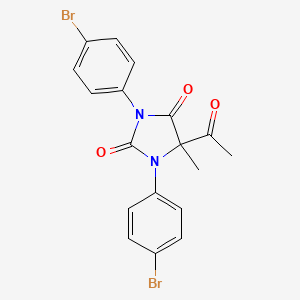
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
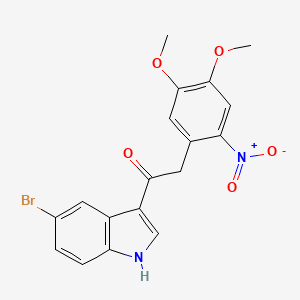
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
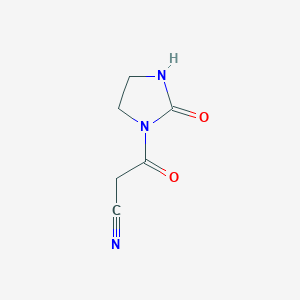
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

